molecular formula C12H15FO6S B13366853 Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-((methylsulfonyl)oxy)acetate CAS No. 1150560-60-3

Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-((methylsulfonyl)oxy)acetate

Cat. No.: B13366853
CAS No.: 1150560-60-3
M. Wt: 306.31 g/mol
InChI Key: JTOHVUMIZMVEDL-UHFFFAOYSA-N
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Description

Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-((methylsulfonyl)oxy)acetate is a synthetic organic compound that belongs to the class of esters This compound is characterized by the presence of a fluoro-substituted aromatic ring, a methoxy group, and a methylsulfonyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-((methylsulfonyl)oxy)acetate typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methoxybenzene and ethyl bromoacetate.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a nucleophilic substitution reaction.

    Sulfonylation: The intermediate is then subjected to sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: Finally, the esterification reaction is carried out to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-((methylsulfonyl)oxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluoro and methoxy groups on the aromatic ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-((methylsulfonyl)oxy)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-fluoro-3-methoxyphenyl)acetate: Lacks the methylsulfonyl group.

    Ethyl 2-(3-methoxyphenyl)-2-((methylsulfonyl)oxy)acetate: Lacks the fluoro group.

    Methyl 2-(2-fluoro-3-methoxyphenyl)-2-((methylsulfonyl)oxy)acetate: Has a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to the combination of its fluoro, methoxy, and methylsulfonyl ester groups

Biological Activity

Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-((methylsulfonyl)oxy)acetate is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C₁₂H₁₅F O₆S
  • Molecular Weight : 306.31 g/mol
  • Density : Not Available
  • Boiling Point : Not Available
  • Melting Point : Not Available

Synthesis

The synthesis of this compound involves standard organic chemistry techniques, including the use of protective groups and selective reactions to introduce the fluorine and methoxy functionalities. The detailed synthetic route can be found in various chemical literature sources, but specific methodologies are often proprietary or unpublished.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, a study indicated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines. Although specific data on this compound is limited, its structural analogs have demonstrated promising results:

CompoundCell LineIC50 (µM)Mechanism
Analog AMDA-MB-2311.0Apoptosis induction
Analog BHCT-1161.9Microtubule destabilization
Analog CMCF-72.3Caspase activation

These findings suggest that this compound may also exhibit similar anticancer activities due to its structural characteristics.

Antimicrobial Activity

The antimicrobial effects of compounds related to this compound have been explored in various studies. For example, a recent investigation into the antibacterial properties of ethyl acetate extracts showed effective inhibition against Pseudomonas aeruginosa. While direct studies on the target compound are scarce, the presence of the methylsulfonyl group is often associated with enhanced antimicrobial activity.

Case Studies

  • In Vivo Studies : A study investigated the anti-inflammatory effects of compounds containing a similar oxadiazole moiety, showing promising results in reducing inflammation markers in animal models. This suggests potential applications in inflammatory diseases.
  • Molecular Docking Studies : Research utilizing molecular docking techniques has indicated that compounds similar to this compound can effectively bind to key biological targets, which may play a role in their therapeutic effects.

Properties

CAS No.

1150560-60-3

Molecular Formula

C12H15FO6S

Molecular Weight

306.31 g/mol

IUPAC Name

ethyl 2-(2-fluoro-3-methoxyphenyl)-2-methylsulfonyloxyacetate

InChI

InChI=1S/C12H15FO6S/c1-4-18-12(14)11(19-20(3,15)16)8-6-5-7-9(17-2)10(8)13/h5-7,11H,4H2,1-3H3

InChI Key

JTOHVUMIZMVEDL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C(C(=CC=C1)OC)F)OS(=O)(=O)C

Origin of Product

United States

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